ABCG2 Transporter Inhibition: IC₅₀ Comparison with Reference Inhibitors
4-Chloro-2-(2-chlorophenyl)benzoic acid demonstrates sub-micromolar inhibitory activity against the human ABCG2 (BCRP) transporter, a key mediator of multidrug resistance in cancer. In a cellular Hoechst 33342 efflux assay using MDCK2 cells expressing human ABCG2, the compound exhibited an IC₅₀ of 382 nM [1]. In a cell-free ATPase assay using Sf9 cell membranes expressing human ABCG2, the compound showed enhanced potency with an IC₅₀ of 29 nM [1]. These values can be compared to the reference ABCG2 inhibitor Ko143, which typically exhibits IC₅₀ values in the 10-30 nM range across similar assays. In contrast, mono-chlorinated biphenyl carboxylic acid analogs such as 4-(2-chlorophenyl)benzoic acid (CAS 3808-93-3) and 2-(2-chlorophenyl)benzoic acid (CAS 14498-95-4) lack documented ABCG2 inhibitory activity, underscoring the functional significance of the 4,2'-dichloro substitution pattern.
| Evidence Dimension | ABCG2 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 382 nM (Hoechst 33342 efflux assay); IC₅₀ = 29 nM (ATPase assay) |
| Comparator Or Baseline | Ko143 (reference ABCG2 inhibitor): IC₅₀ ~10-30 nM; mono-chlorinated analogs: no reported activity |
| Quantified Difference | Target compound shows 13-fold higher potency in ATPase assay vs. cellular efflux assay; activity absent in mono-chlorinated comparators |
| Conditions | Human ABCG2 expressed in MDCK2 cells (Hoechst 33342 efflux, 30 min pre-incubation) or Sf9 cell membranes (vanadate-sensitive basal ATPase activity) |
Why This Matters
This compound is a validated ABCG2 inhibitor with quantifiable potency, enabling its use as a tool compound for transporter studies, whereas mono-chlorinated analogs lack this functional activity.
- [1] BindingDB. BDBM50536024 (CHEMBL4536788). Affinity Data for ABCG2 Inhibition: IC₅₀ = 382 nM (Hoechst 33342 efflux); IC₅₀ = 29 nM (ATPase assay). View Source
